5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid
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Overview
Description
5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid is a chemical compound with the molecular formula C10H7F3INO3 . It is a specialized compound and is not widely discussed in the literature. More research may be needed to fully understand its properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom, three fluorine atoms, an indole ring, and a carboxylic acid group . The exact structure can be found in various chemical databases .Scientific Research Applications
Synthesis and Chemical Properties
5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid is a compound that can be involved in various synthetic pathways due to its functional groups. For instance, related compounds have been utilized in the synthesis of complex molecules like Iothalamic acid, an ionic X-ray contrast agent, through processes involving amidation, catalytic hydrogenation, and iodination, demonstrating the compound's potential utility in the development of diagnostic agents (He Yong-jun, 2009). Furthermore, the trifluoroacetyl group in similar molecules has catalyzed domino reactions for the synthesis of amino acid-derived benzodiazepines, indicating its potential in pharmaceutical synthesis (Saurav Bera et al., 2014).
Material Science and Engineering
In material science, related compounds containing iodine and trifluoroacetyl groups have been explored for creating new materials. For example, benziodoxaborole derivatives, studied for their structural characteristics via X-ray crystallography, have shown the potential for the development of new heterocyclic compounds with unique properties (V. Nemykin et al., 2011). This suggests the utility of this compound in the design of novel materials with specific electronic or optical properties.
Biological Applications
The structural motif of this compound, particularly the presence of iodine and benzoic acid groups, is also relevant in biological studies. Compounds with similar structures have been investigated for their role in inducing multiple stress tolerance in plants, where the benzoic acid functional group was identified as crucial for this activity (T. Senaratna et al., 2004). This implies potential research avenues in agriculture, focusing on the enhancement of crop resilience through chemical means.
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the specific functional groups of this compound could be involved in the development of novel reagents for the detection or transformation of pollutants. For instance, catalytic oxidation studies using related fluoro-containing compounds have shed light on mechanisms for the removal of environmental contaminants or the modification of organic molecules (D. Crich et al., 2005). This suggests potential applications in environmental remediation and analytical methodologies.
Safety and Hazards
The safety data sheet for a similar compound, 2-Amino-5-iodobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate safety measures, including wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray . More research is needed to determine the specific safety and hazards associated with 5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid .
Properties
IUPAC Name |
5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3INO3/c1-4-2-5(14)3-6(8(16)17)7(4)15-9(18)10(11,12)13/h2-3H,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKCXZFFQJBJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(F)(F)F)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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